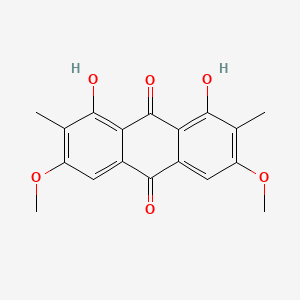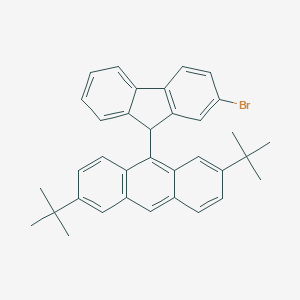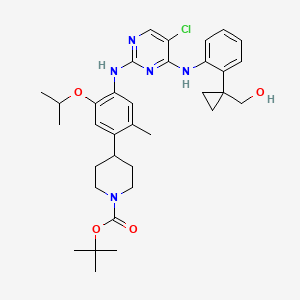
Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine moiety, and several functional groups, making it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropyl Phenylamine Intermediate: This step involves the reaction of cyclopropylamine with a suitable phenyl derivative under controlled conditions to form the cyclopropyl phenylamine intermediate.
Synthesis of the Pyrimidine Derivative: The intermediate is then reacted with a chlorinated pyrimidine derivative to form the pyrimidine moiety.
Coupling with Piperidine: The pyrimidine intermediate is coupled with a piperidine derivative, which is then protected with a tert-butyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound could be used to study the interactions of piperidine and pyrimidine derivatives with biological targets. It may serve as a lead compound for the development of new drugs or biochemical probes.
Medicine
Potential medical applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests it could interact with various biological pathways, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-methoxy-2-methylphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-ethoxy-2-methylphenyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate lies in its specific combination of functional groups and structural features. The presence of the isopropoxy group, along with the piperidine and pyrimidine moieties, provides a distinct chemical profile that can lead to unique interactions and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C34H44ClN5O4 |
|---|---|
Poids moléculaire |
622.2 g/mol |
Nom IUPAC |
tert-butyl 4-[4-[[5-chloro-4-[2-[1-(hydroxymethyl)cyclopropyl]anilino]pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C34H44ClN5O4/c1-21(2)43-29-18-24(23-11-15-40(16-12-23)32(42)44-33(4,5)6)22(3)17-28(29)38-31-36-19-26(35)30(39-31)37-27-10-8-7-9-25(27)34(20-41)13-14-34/h7-10,17-19,21,23,41H,11-16,20H2,1-6H3,(H2,36,37,38,39) |
Clé InChI |
MMHUQQBXZFDFNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4C5(CC5)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






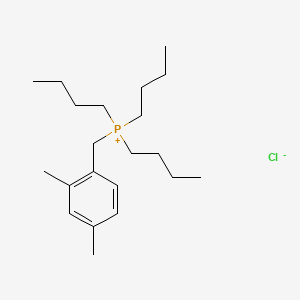
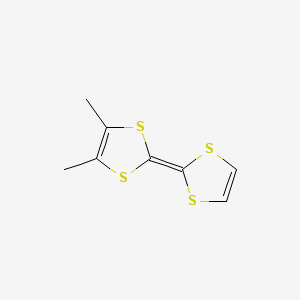

![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
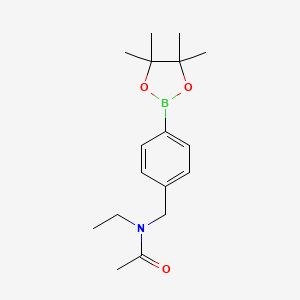

![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
